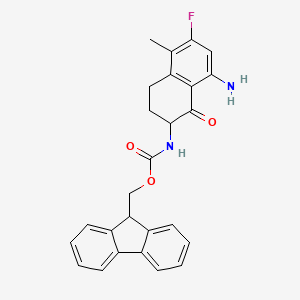
Exatecan Intermediate 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exatecan Intermediate 3 is a crucial chemical compound used in the synthesis of exatecan mesylate, a potent anticancer agent. The compound is known for its role as an intermediate in the production of various drug molecules, particularly those used in cancer treatment. Its systematic name is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester, and it has the molecular formula C25H26N2O4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 3 is typically synthesized through a series of chemical reactions starting from 2-quinolinecarboxylic acid and 3-amino-2-methylbenzoic acid. The process involves condensation reactions under controlled conditions to form the desired intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps, including acylation, bromination, and cross-coupling reactions. The intermediate is then further processed through rearrangement reactions and deprotection steps to yield exatecan mesylate . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Exatecan Intermediate 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce exatecan mesylate and other related compounds .
Aplicaciones Científicas De Investigación
Exatecan Intermediate 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cellular processes and molecular interactions.
Industry: The compound is used in large-scale drug production facilities due to its high yield and purity.
Mecanismo De Acción
Exatecan Intermediate 3 itself does not exhibit significant biological activity. its derivative, exatecan mesylate, functions as a DNA topoisomerase I inhibitor. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand and ultimately causing DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Camptothecin: A natural product with a similar mechanism of action as exatecan mesylate.
Topotecan: A derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative with clinical applications in cancer therapy.
Uniqueness of Exatecan Intermediate 3: this compound is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of exatecan mesylate. Additionally, its role as an intermediate in the production of highly effective anticancer agents sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C26H23FN2O3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |
Clave InChI |
XGHIRGYFCYAMHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


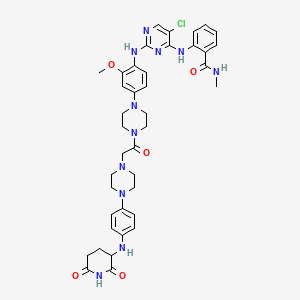
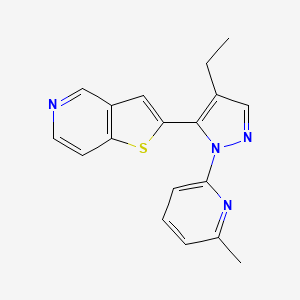
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

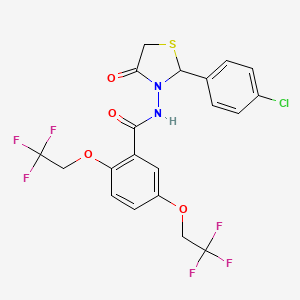


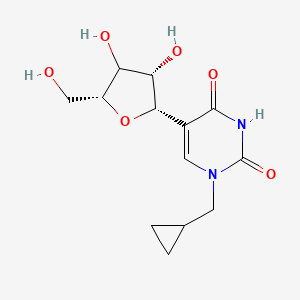
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

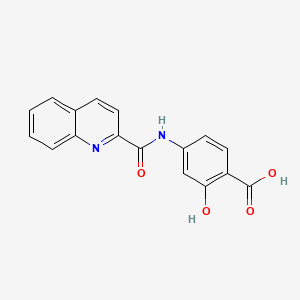
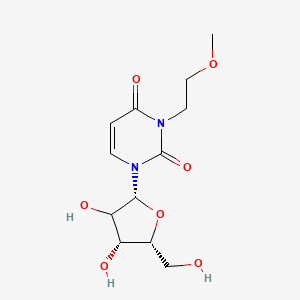
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
